4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE
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Overview
Description
4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is a complex organic compound that features a combination of triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then reacted with 2-phenyl-1,3-thiazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit the function of enzymes involved in critical biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring but lacks the thiazole ring.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Contains a triazole ring substituted by a phenyl group.
1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
4-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is unique due to its combination of triazole and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-17-9-14-16-13(17)19-8-11-7-18-12(15-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSURULSYSIRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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